molecular formula C13H20N4O B12973876 1-(4-(2-Morpholinoethyl)phenyl)guanidine

1-(4-(2-Morpholinoethyl)phenyl)guanidine

Cat. No.: B12973876
M. Wt: 248.32 g/mol
InChI Key: DMRXZKJJQLCLFX-UHFFFAOYSA-N
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Description

1-(4-(2-Morpholinoethyl)phenyl)guanidine hydrochloride is a high-purity chemical reagent designed for research applications. This compound features a unique molecular structure that integrates a guanidine group, known for its strong basicity and ability to form multiple hydrogen bonds, with a morpholinoethylphenyl moiety . This combination makes derivatives of guanidine of significant interest in the development of advanced functional materials . Specifically, guanidinium-based compounds serve as key building blocks in the synthesis of cationic porous organic polymers (POPs). These polymers have demonstrated exceptional performance as adsorbent materials, showing very high uptake capacity for anionic pollutants like permanganate from aqueous solutions, which is relevant for environmental remediation research . The guanidine functional group acts as a superbase and effective catalyst in various organic transformations due to its strong proton-sponge behavior . Furthermore, the guanidinium ion's ability to act as a binding site for oxoanions through electrostatic interactions and hydrogen bonding makes it a component of interest in designing molecular recognition systems and photocatalysts . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine

InChI

InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16)

InChI Key

DMRXZKJJQLCLFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

Preparation Methods

Direct Guanidinylation of 4-Morpholinoaniline with Cyanamide

One of the most straightforward and well-documented methods involves the reaction of 4-morpholinoaniline with cyanamide under acidic conditions, followed by workup to isolate the guanidine derivative.

Procedure:

  • Dissolve 4-morpholinoaniline (10 mmol) in ethanol (10 mL) at 0 °C.
  • Add concentrated hydrochloric acid (4 mL) to the solution.
  • Add cyanamide (2 mL of 50% aqueous solution, 25.7 mmol).
  • Heat the mixture to reflux for 10 hours.
  • Cool to room temperature and remove solvent under reduced pressure.
  • Add saturated sodium carbonate aqueous solution (10 mL) to the residue.
  • Filter the precipitated solid, wash with acetone, and dry under reduced pressure.

Outcome:

  • The product, 1-(4-(2-morpholinoethyl)phenyl)guanidine, is obtained as an off-white solid.
  • Yield: 82%
  • Melting point: 224-226 °C
  • Characterization data include IR, NMR, and mass spectrometry confirming the structure.
Parameter Data
Yield 82%
Melting Point 224-226 °C
IR Peaks (cm⁻¹) 3084, 1693, 1631, 1518, 1450
1H NMR (DMSO-d6, δ ppm) 7.16 (br s, 2H), 6.86-6.89 (m, 4H), 4.25 (br s, 1H), 3.71-3.74 (m, 4H), 3.02-3.05 (m, 4H)
13C NMR (DMSO-d6, δ ppm) 160.0, 154.9, 147.7, 124.7, 116.1, 66.1, 48.9
ESI-MS (m/z) 221.2 [M + H]+, 219.1 [M - H]-

This method is efficient and uses readily available starting materials, making it suitable for laboratory-scale synthesis.

Guanidinylation of Methyl Esters Using Guanidine

An alternative approach involves the conversion of methyl esters of aryl compounds to their corresponding guanidines by treatment with guanidine in polar solvents such as dimethylformamide (DMF).

Procedure:

  • Prepare the methyl ester precursor of the aryl compound bearing the morpholinoethyl substituent.
  • Treat the methyl ester with a 2 M solution of guanidine in methanol at room temperature.
  • The reaction proceeds to completion with high yields and minimal side products.
  • The guanidine solution can be stored under nitrogen for up to two weeks, facilitating multiple parallel syntheses.

Advantages:

  • High yields (up to 92% reported in related guanidinylation reactions).
  • Mild reaction conditions (room temperature).
  • Scalability and reproducibility.

This method is particularly useful when the ester intermediate is accessible via cross-coupling or other synthetic routes, allowing for modular synthesis of guanidine derivatives.

Multi-Step Alkylation and Guanidinylation

In some synthetic schemes, the morpholinoethyl side chain is introduced via alkylation of an aniline or phenol intermediate, followed by guanidinylation.

Typical Steps:

  • Alkylation of 4-aminophenyl or phenol derivatives with 2-chloroethylmorpholine or related alkyl halides under basic conditions (e.g., potassium carbonate in acetonitrile).
  • Purification of the alkylated intermediate.
  • Conversion of the amino group to guanidine via reaction with cyanamide or guanidine salts under acidic or neutral conditions.

This two-step or multi-step approach allows for structural diversification and fine-tuning of the substitution pattern on the phenyl ring.

Comparative Analysis of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Direct Guanidinylation with Cyanamide 4-Morpholinoaniline, Cyanamide Reflux in EtOH with HCl, 10 h 82 Simple, direct, high yield Requires reflux, acidic medium
Guanidinylation of Methyl Esters Methyl ester precursor, Guanidine Room temp, DMF/MeOH Up to 92 Mild conditions, high yield Requires ester intermediate
Alkylation + Guanidinylation 4-Aminophenyl derivative, Alkyl halide, Guanidine Reflux or room temp, basic then acidic Variable Modular, allows substitution variation Multi-step, longer synthesis

Research Findings and Notes

  • The direct guanidinylation method using cyanamide is well-established and provides a robust route to 1-(4-(2-morpholinoethyl)phenyl)guanidine with good purity and yield.
  • Guanidinylation of methyl esters with guanidine in DMF is a versatile method that has been optimized for higher yields and scalability, useful in medicinal chemistry for rapid analog synthesis.
  • Alkylation strategies allow for the introduction of the morpholinoethyl group at different stages, offering flexibility in synthetic design but may require more purification steps.
  • Characterization data such as IR, NMR, and mass spectrometry are essential to confirm the structure and purity of the final compound.
  • Reaction conditions such as temperature, solvent, and pH significantly influence the yield and purity of the guanidine product.

Chemical Reactions Analysis

1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Guanidine derivatives with nitrogen- or oxygen-containing heterocycles are common in drug discovery. Below is a comparative analysis:

Compound Name Substituents/Functional Groups Key Properties/Activities Reference Evidence
1-(4-(2-Morpholinoethyl)phenyl)guanidine Morpholinoethyl, phenyl, guanidine Hypothesized kinase inhibition (structural analogy) N/A (inferred)
Compound 12l 4-Acetylpiperazinyl, pyrimidine, cyanide CDK9 inhibitor (IC₅₀ < 100 nM); m.p. 226–228°C
Compound 18 Morpholin-4-yl-triazine, sulfonylguanidine Anticancer activity; m.p. 175–178°C
1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine Pyrrolidinylethoxy, phenyl, guanidine Unspecified bioactivity; m.p. not reported

Key Observations :

  • Morpholine vs. Piperazine : Morpholine (oxygen-containing) and piperazine (nitrogen-containing) substituents influence solubility and target binding. Compound 12l (piperazine derivative) exhibits potent CDK9 inhibition, suggesting that morpholine analogs may show similar kinase-modulating effects .
  • Sulfonylguanidine vs.

Anti-Cancer Guanidinium Derivatives

Diaryl guanidinium compounds with halogenated or fluorinated aryl groups demonstrate notable anticancer activity:

Compound Name Substituents Anti-Cancer Activity (IC₅₀) Purity (%) Reference Evidence
Compound 30 Pentafluorosulfanyl, phenoxy Not quantified 95%
Compound 36 Chloro-trifluoromethyl, fluoro Not quantified 95%
Compound 49 Difluorophenyl, pyridinyloxy Not quantified 95%

Comparison with Morpholinoethylguanidine:

  • The morpholinoethyl group may enhance blood-brain barrier penetration compared to bulkier halogenated aryl groups .

Physicochemical Properties

Physical properties such as melting point (m.p.) and purity reflect stability and synthetic feasibility:

Compound Name Melting Point (°C) Purity (%) Synthesis Yield (%) Reference Evidence
1-(4-(2-Morpholinoethyl)phenyl)guanidine Not reported N/A N/A N/A
Compound 18 175–178 84.3 84.3
Compound 12l 226–228 98 Not reported
Compound 36 92–94 95 92

Key Insight :

  • Morpholine-containing compounds (e.g., Compound 18) exhibit moderate melting points, suggesting manageable crystallinity for formulation. The absence of data for the target compound highlights a gap in current literature.

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